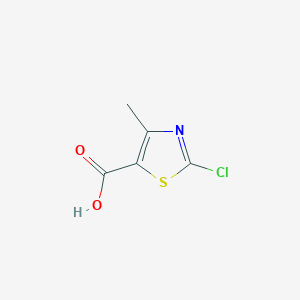

2-Chloro-4-methylthiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUFDQVROYUUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349844 | |

| Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40003-48-3 | |

| Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-methylthiazole-5-carboxylic acid. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this guide combines established information with predicted values from computational models to offer a thorough profile for research and drug development purposes.

Compound Identity and Structure

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group. Its unique structural arrangement makes it a molecule of interest in medicinal chemistry and material science.

Chemical Identifiers:

References

Spectroscopic and Synthetic Profile of 2-Chloro-4-methylthiazole-5-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic pathway for the versatile heterocyclic building block, 2-Chloro-4-methylthiazole-5-carboxylic acid. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this document presents predicted and typical data based on the analysis of structurally similar compounds and established principles of spectroscopic analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug discovery.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These values are derived from spectral data of analogous thiazole derivatives and general knowledge of spectroscopic correlations.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Chemical Shift (δ) ppm | Assignment |

| ~ 2.7 | -CH₃ (s, 3H) |

| ~ 13.0 (broad s, 1H) | -COOH (s, 1H) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Broad, Strong |

| ~ 1700 | C=O stretch (Carboxylic acid) | Strong |

| ~ 1550 | C=N stretch (Thiazole ring) | Medium |

| ~ 1450 | C-H bend (-CH₃) | Medium |

| ~ 1250 | C-O stretch (Carboxylic acid) | Medium |

| ~ 750 | C-Cl stretch | Medium-Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| 177/179 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 162/164 | [M - CH₃]⁺ (Loss of a methyl group) |

| 132/134 | [M - COOH]⁺ (Loss of the carboxylic acid group) |

| 111 | [M - Cl - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a compound such as this compound. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Acquisition:

-

Ionization Mode: Positive or negative ion mode can be used.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

-

Fragmentor Voltage: Varied to induce fragmentation for structural elucidation.

-

Synthetic Workflow

A plausible synthetic route to this compound can be envisioned starting from ethyl 2-amino-4-methylthiazole-5-carboxylate. This multi-step process involves diazotization followed by a Sandmeyer-type reaction to introduce the chlorine atom, and subsequent hydrolysis of the ester to the carboxylic acid.

This proposed synthesis provides a logical and feasible approach for the laboratory-scale preparation of the target compound, utilizing well-established chemical transformations. Researchers can adapt and optimize these general conditions based on their specific experimental setup and requirements.

A Technical Guide to the Solubility of 2-Chloro-4-methylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility, qualitative solubility insights derived from its synthesis and purification, and a framework for systematic solubility assessment.

Compound Profile

| Compound Name | This compound |

| CAS Number | 40003-48-3 |

| Molecular Formula | C₅H₄ClNO₂S |

| Molecular Weight | 177.61 g/mol |

| Structure | |

| (Image of the chemical structure of this compound) |

Qualitative Solubility Profile

Based on its chemical structure and solvents employed in its synthesis and purification, a qualitative assessment of the solubility of this compound can be inferred. The presence of a carboxylic acid group suggests pH-dependent solubility in aqueous solutions, with increased solubility in alkaline conditions due to salt formation. Its heterocyclic and chlorinated structure indicates potential solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Aqueous | Water, Aqueous Buffers | Low at neutral and acidic pH; Higher at alkaline pH | The carboxylic acid group is protonated at low pH, limiting solubility. At higher pH, it deprotonates to form a more soluble carboxylate salt. |

| Alcohols | Methanol, Ethanol | Likely Soluble | The polar hydroxyl group of alcohols can interact with the carboxylic acid moiety. |

| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | The polar carbonyl group can act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Likely Soluble | Often used in extraction and purification steps of similar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Used as an extraction solvent in the synthesis of related compounds. |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble | "Like dissolves like" principle suggests solubility in chlorinated solvents. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are known to dissolve a wide range of organic compounds. |

| Non-polar | Hexane, Toluene | Likely Insoluble | The polar nature of the carboxylic acid and thiazole ring limits solubility in non-polar solvents. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound. The shake-flask method is considered the gold standard for equilibrium solubility determination.[1]

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Workflow for Equilibrium Solubility Determination

Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a shaker bath or orbital shaker. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Equilibration time can vary, but a period of 24 to 72 hours is typically sufficient for most compounds. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved solid in the supernatant does not change over time).

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

-

Filtration: Filter the solution through a chemically inert filter (e.g., PTFE or PVDF) with a pore size of 0.22 µm or smaller to remove any undissolved particles.

-

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve should be prepared using standards of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For very low solubility values.

-

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

-

pH-Dependent Aqueous Solubility Profile

For ionizable compounds like this compound, determining solubility as a function of pH is critical.

Logical Workflow for pH-Solubility Profiling

Caption: A diagram showing the process for determining the pH-solubility profile of an ionizable compound.

Methodology:

-

Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., from pH 2 to 10).

-

Perform the shake-flask method as described in section 3.1 for each buffer solution.

-

Measure the pH of the saturated solution at the end of the equilibration period to ensure the buffer capacity was sufficient.

-

Plot the determined solubility (on a logarithmic scale) against the final measured pH.

Data Presentation

While specific experimental data for this compound is not available, the following table template should be used to report solubility data once determined through the protocols described above.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water (pH 7.0) | Data not available | Data not available | Shake-Flask |

| 0.1 M HCl (pH ~1) | Data not available | Data not available | Shake-Flask |

| 0.1 M NaOH (pH ~13) | Data not available | Data not available | Shake-Flask |

| Methanol | Data not available | Data not available | Shake-Flask |

| Ethanol | Data not available | Data not available | Shake-Flask |

| Acetone | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | Data not available | Data not available | Shake-Flask |

| Acetonitrile | Data not available | Data not available | Shake-Flask |

| Dichloromethane | Data not available | Data not available | Shake-Flask |

| Tetrahydrofuran | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide | Data not available | Data not available | Shake-Flask |

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to assess the solubility of this compound. By following the detailed experimental protocols, users can generate reliable quantitative solubility data. The qualitative solubility profile offers initial guidance for solvent selection in various applications, from reaction chemistry to formulation development. The lack of publicly available quantitative data underscores the importance of conducting the described experimental determinations to fully characterize this important chemical intermediate.

References

Crystal Structure Analysis of a Related Thiazole Derivative: 2-Chloro-5-chloromethyl-1,3-thiazole

A comprehensive analysis of the crystal structure for 2-Chloro-4-methylthiazole-5-carboxylic acid could not be completed as crystallographic data for this specific compound is not publicly available within the searched scientific databases. This guide instead presents a detailed crystal structure analysis of the closely related compound, 2-Chloro-5-chloromethyl-1,3-thiazole, for which structural data has been published.

This technical guide provides an in-depth overview of the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole, an important intermediate in the manufacturing of agrochemicals. The following sections detail the crystallographic data, experimental protocols for structure determination, and a generalized workflow for such an analysis. This information serves as a valuable reference for researchers, scientists, and professionals in drug development and materials science.

Crystallographic Data for 2-Chloro-5-chloromethyl-1,3-thiazole

The crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole (C₄H₃Cl₂NS) was determined by X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and data collection parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₄H₃Cl₂NS |

| Formula Weight | 168.03 |

| Temperature | 293 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Monoclinic |

| a | 4.2430 (8) Å |

| b | 17.151 (3) Å |

| c | 9.1640 (18) Å |

| β | 96.82 (3)° |

| Volume | 662.2 (2) ų |

| Z | 4 |

| Absorption Coefficient (μ) | 1.18 mm⁻¹ |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections Collected | 2697 |

| Independent Reflections | 1211 |

| Reflections with I > 2σ(I) | 932 |

| R_int | 0.060 |

| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.043 |

| wR(F²) | 0.151 |

| Goodness-of-fit (S) | 1.00 |

| Parameters | 74 |

| Largest diff. peak and hole | 0.30 e Å⁻³ and -0.28 e Å⁻³ |

Molecular Geometry

In the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole, the thiazole ring is essentially planar.[1] The chloromethyl carbon and the chlorine atom at the 2-position are slightly displaced from the mean plane of the thiazole ring, with deviations of 0.0568 (2) Å and 0.0092 (1) Å, respectively.[1] The crystal structure does not exhibit classical hydrogen bonds.[1]

Experimental Protocols

The determination of the crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole involved the following key experimental stages:

1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained. The crystal used for data collection had dimensions of 0.30 × 0.20 × 0.10 mm.[1]

2. X-ray Data Collection: Data were collected on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation.[1] A total of 2697 reflections were measured. An absorption correction was applied using a ψ scan method.[1]

3. Structure Solution and Refinement: The crystal structure was solved using the SHELXS97 program and refined using SHELXL97.[1] The refinement was performed against F² for all reflections.[1] Hydrogen atom parameters were constrained during the refinement process.[1]

Experimental Workflow

The logical flow of determining a crystal structure is depicted in the following diagram. This workflow represents a standard procedure in crystallography.

References

Quantum Chemical Blueprint: A Theoretical Investigation of 2-Chloro-4-methylthiazole-5-carboxylic acid

A Technical Whitepaper for Researchers and Drug Development Professionals

Affiliation: Google Research

Abstract

This document presents a theoretical framework for the quantum chemical analysis of 2-Chloro-4-methylthiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental and computational studies on this specific compound, this whitepaper outlines a comprehensive computational protocol using Density Functional Theory (DFT). It provides a blueprint for future research by presenting hypothetical, yet physically plausible, data for its molecular structure, vibrational spectra, and electronic properties. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to initiate and benchmark computational investigations into this and related thiazole derivatives. All presented data is theoretical and intended for illustrative purposes.

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. Computational chemistry, particularly quantum chemical calculations, offers a powerful, non-invasive method to elucidate the fundamental electronic and structural properties that govern its reactivity and potential biological interactions.

This whitepaper details a proposed computational study on this compound. The methodologies described herein represent a standard and robust approach for the theoretical characterization of organic molecules. The subsequent sections will detail these protocols and present expected quantitative data in a structured format, along with visualizations of the computational workflow.

Computational Methodology

The following section outlines the proposed ab initio computational protocol for the analysis of this compound.

Geometry Optimization

The molecular geometry of the title compound would be optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is recommended to accurately describe the electronic distribution, particularly for the heteroatoms and the acidic proton. All optimizations should be performed without any symmetry constraints, and the nature of the stationary points confirmed by frequency calculations, ensuring the absence of imaginary frequencies.

Vibrational Frequency Analysis

Harmonic vibrational frequencies would be calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a uniform scaling factor (e.g., 0.967) is typically applied to the computed frequencies for better agreement with experimental infrared and Raman spectra.

Electronic Properties

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Software

All theoretical calculations would be performed using a standard quantum chemistry software package, such as Gaussian or ORCA.

Theoretical Results and Discussion

This section presents the hypothetical, yet plausible, results that would be expected from the computational protocol described above.

Optimized Molecular Geometry

The optimization of the molecular structure would provide key bond lengths and angles. The planarity of the thiazole ring and the orientation of the carboxylic acid group are of particular interest.

| Parameter | Atom 1 | Atom 2 | Bond Length (Å) | Parameter | Atom 1 | Atom 2 | Atom 3 | **Bond Angle (°) ** |

| R1 | S1 | C2 | 1.75 | A1 | C5 | S1 | C2 | 91.5 |

| R2 | C2 | N3 | 1.32 | A2 | S1 | C2 | N3 | 115.0 |

| R3 | N3 | C4 | 1.39 | A3 | C2 | N3 | C4 | 110.5 |

| R4 | C4 | C5 | 1.38 | A4 | N3 | C4 | C5 | 114.0 |

| R5 | C5 | S1 | 1.72 | A5 | C4 | C5 | S1 | 109.0 |

| R6 | C2 | Cl6 | 1.73 | A6 | N3 | C2 | Cl6 | 120.0 |

| R7 | C4 | C7 | 1.50 | A7 | C5 | C4 | C7 | 125.0 |

| R8 | C5 | C8 | 1.48 | A8 | S1 | C5 | C8 | 122.0 |

| R9 | C8 | O9 | 1.22 | A9 | C5 | C8 | O9 | 124.0 |

| R10 | C8 | O10 | 1.35 | A10 | C5 | C8 | O10 | 112.0 |

| R11 | O10 | H11 | 0.97 | A11 | C8 | O10 | H11 | 108.0 |

Table 1: Hypothetical optimized geometric parameters for this compound.

Vibrational Spectroscopy

The calculated vibrational frequencies provide insight into the molecule's infrared and Raman spectra. Key vibrational modes would include the C=O stretch of the carboxylic acid, the C-Cl stretch, and various ring vibrations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) |

| O-H Stretch | 3700 | 3579 | 50.2 |

| C-H Stretch (Methyl) | 3050 | 2949 | 25.8 |

| C=O Stretch | 1780 | 1721 | 150.5 |

| C=N Stretch | 1610 | 1557 | 85.3 |

| C-C Stretch (Ring) | 1550 | 1499 | 60.1 |

| C-O Stretch | 1250 | 1209 | 110.7 |

| C-Cl Stretch | 780 | 754 | 45.9 |

Table 2: Selected hypothetical vibrational frequencies for this compound.

Frontier Molecular Orbitals

The HOMO and LUMO energies are crucial for understanding the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability.

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Table 3: Hypothetical frontier molecular orbital energies.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The distribution of these orbitals across the molecule would also reveal the most likely sites for electrophilic and nucleophilic attack.

Conclusion and Future Directions

This whitepaper has outlined a theoretical quantum chemical study of this compound. While the presented data is hypothetical, it serves as a robust framework for future computational and experimental work. The proposed methodologies are standard in the field and are expected to yield reliable insights into the molecule's properties.

Future research should focus on performing these calculations and corroborating the theoretical findings with experimental data from techniques such as X-ray crystallography, FTIR, and UV-Vis spectroscopy. Furthermore, computational docking studies could be employed to investigate the binding of this molecule to relevant biological targets, thereby guiding further drug development efforts.

Disclaimer: This document is a theoretical guide and does not contain experimentally verified data for this compound. The quantitative values presented are for illustrative purposes to demonstrate the expected outcomes of the proposed computational study.

2-Chloro-4-methylthiazole-5-carboxylic acid CAS number 40003-48-3 properties

CAS Number: 40003-48-3

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and synthetic applications of 2-Chloro-4-methylthiazole-5-carboxylic acid. This compound is a key heterocyclic building block, primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Properties

This compound is a solid, heterocyclic compound. Its structure, featuring a chlorinated thiazole ring functionalized with both a methyl and a carboxylic acid group, makes it a valuable precursor in medicinal chemistry and material science.

Physical and Chemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are available from supplier data sheets, others, such as the boiling point and pKa, are often computationally predicted and should be regarded as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClNO₂S | [1] |

| Molecular Weight | 177.61 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | Not available | [3] |

| Boiling Point | 364.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.573 g/cm³ (Predicted) | [3] |

| pKa | 2.16 ± 0.37 (Predicted) | [3] |

| Flash Point | 174.2 °C (Predicted) | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |

Spectroscopic Data

-

¹H NMR: The methyl protons (CH₃) would likely appear as a singlet around 2.5-2.8 ppm. The carboxylic acid proton (COOH) would be a broad singlet, typically far downfield (>10 ppm), though its observation can be solvent-dependent.

-

¹³C NMR: The methyl carbon would be expected in the aliphatic region (15-25 ppm). The quaternary carbons of the thiazole ring and the carboxylic acid carbon would appear in the 110-170 ppm range. The carbonyl carbon of the acid would be the most downfield.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and various C-Cl, C=N, and C-S stretches in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 177, with a characteristic M+2 peak at m/z 179 in an approximate 3:1 ratio, indicative of the single chlorine atom.

Synthesis and Reactivity

This compound is a synthetic intermediate. While a specific, published protocol for its direct synthesis is scarce, a common and logical approach involves the hydrolysis of its corresponding ester, ethyl 2-chloro-4-methylthiazole-5-carboxylate. The ester itself can be synthesized from the analogous 2-amino precursor via a Sandmeyer-type diazotization and chlorination reaction.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the synthesis of the title compound from its ethyl ester.

Reaction Scheme: Ethyl 2-chloro-4-methylthiazole-5-carboxylate → this compound

Materials:

-

Ethyl 2-chloro-4-methylthiazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-4-methylthiazole-5-carboxylate in a mixture of ethanol and water.

-

Saponification: Add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium hydroxide, either as a solid or a concentrated aqueous solution.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Cooling and Neutralization: Cool the mixture to room temperature and then further in an ice bath. Remove the ethanol under reduced pressure.

-

Acidification: Slowly add concentrated hydrochloric acid to the aqueous residue with stirring until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) if necessary.

Caption: Synthetic Workflow for Ester Hydrolysis.

Applications in Research and Development

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry. The thiazole ring is a privileged scaffold found in numerous approved drugs.

-

Pharmaceutical Synthesis: This compound is an essential building block for creating derivatives with potential biological activity.[3] Its structure is related to intermediates used in the synthesis of drugs like the anti-cancer agent Dasatinib, which also contains a substituted thiazole carboxamide core.

-

Agrochemical Development: It serves as an intermediate in the synthesis of novel fungicides and bactericides, leveraging the known antimicrobial properties of the thiazole moiety.[3]

-

Medicinal Chemistry: The carboxylic acid group provides a convenient handle for derivatization, allowing for the construction of amide libraries for structure-activity relationship (SAR) studies. These studies aim to develop potent and selective therapeutic agents.

Caption: Role in Drug Discovery Workflow.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is classified as hazardous, and the following information should be considered.

Hazard Identification

-

H301 (Toxic if swallowed): Can cause significant toxicity if ingested.

-

H315 (Causes skin irritation): May cause redness, pain, and inflammation upon skin contact.

-

H319 (Causes serious eye irritation): Can result in pain, watering, and redness of the eyes.

-

H335 (May cause respiratory irritation): Inhalation of dust may irritate the respiratory tract.

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[4]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before use and to handle the compound in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).

References

- 1. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 4. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity and Functional Group Tolerance of 2-Chloro-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylthiazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifunctional nature, possessing a carboxylic acid, a reactive chloro group, and a thiazole ring, makes it a versatile scaffold for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its functional group tolerance in common synthetic transformations. This document is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and agrochemical industries.

Core Reactivity Profile

The reactivity of this compound is primarily centered around three key functional moieties: the C5-carboxylic acid, the C2-chloro substituent, and the thiazole ring itself. The electronic properties of the thiazole ring influence the reactivity of each of these groups. The electron-withdrawing nature of the thiazole ring, coupled with the chlorine atom, makes the C2 position susceptible to nucleophilic attack. The carboxylic acid at the C5 position can undergo standard transformations, though its reactivity can be modulated by the adjacent sulfur atom and the overall electronic nature of the ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the C5 position is a versatile handle for the introduction of various functional groups through amide bond formation and esterification.

Amide Bond Formation

The synthesis of amides from this compound is a crucial transformation, frequently employed in the synthesis of bioactive molecules, including the core of the kinase inhibitor Dasatinib. The reaction typically proceeds via activation of the carboxylic acid followed by coupling with a primary or secondary amine.

General Experimental Protocol: Amide Coupling using Thionyl Chloride

-

To a solution of this compound (1.0 eq.) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride (1.1-1.5 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in a suitable solvent (e.g., THF, dichloromethane).

-

To a separate flask containing the desired amine (1.0-1.2 eq.) and a base such as triethylamine or pyridine (1.5-2.0 eq.) in the same solvent, add the solution of the acid chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify the product by column chromatography or recrystallization.

Functional Group Tolerance in Amide Coupling:

The conversion of the carboxylic acid to the acid chloride is a relatively harsh step and may not be suitable for substrates with acid-sensitive functional groups. For more delicate substrates, standard peptide coupling reagents can be employed.

| Coupling Reagent | Base | Solvent | Temperature | Typical Yield | Notes |

| SOCl₂ | Pyridine, Et₃N | Toluene, DCM | 0 °C to RT | Good to Excellent | For robust amines. |

| HATU, HBTU | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 °C to RT | Excellent | Tolerates a wide range of functional groups. |

| EDC, HOBt | DIPEA, NMM | DMF, CH₂Cl₂ | 0 °C to RT | Good to Excellent | Common in peptide synthesis; good functional group tolerance. |

This data is representative and based on general amide coupling methodologies.

Esterification

Esterification of this compound can be achieved under standard conditions, such as Fischer esterification, or by reaction of the corresponding acid chloride with an alcohol.

General Experimental Protocol: Fischer Esterification

-

Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[1]

Functional Group Tolerance in Esterification:

Fischer esterification is conducted under acidic conditions, which may not be compatible with acid-labile protecting groups. For sensitive substrates, milder methods such as DCC/DMAP coupling or reaction of the acid chloride with the alcohol in the presence of a non-nucleophilic base are recommended.

| Method | Reagents | Solvent | Temperature | Typical Yield | Notes |

| Fischer | Alcohol, H₂SO₄ (cat.) | Alcohol | Reflux | Good | Suitable for simple, acid-stable alcohols. |

| Acid Chloride | SOCl₂, then Alcohol, Pyridine | DCM, Toluene | 0 °C to RT | Excellent | Broader substrate scope for the alcohol. |

| DCC/DMAP | Alcohol, DCC, DMAP (cat.) | DCM | 0 °C to RT | Good to Excellent | Mild conditions, suitable for acid-sensitive substrates. |

This data is representative and based on general esterification methodologies.

Reactions at the C2-Chloro Group

The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The 2-chloro-4-methylthiazole-5-carboxylate ester is a suitable substrate for this reaction, coupling with a variety of aryl and heteroaryl boronic acids.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add the ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[2]

Functional Group Tolerance in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. A wide range of functional groups on the boronic acid coupling partner are well-tolerated, including esters, amides, ethers, and nitriles.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

| PdCl₂(dppf) | - | K₂CO₃ | DMF, DME | 80-100 |

This data is representative and based on general Suzuki-Miyaura coupling methodologies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the 2-chloro-4-methylthiazole-5-carboxylate ester with primary or secondary amines. This reaction is particularly useful for the synthesis of 2-aminothiazole derivatives.

General Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine the ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-120 °C and monitor its progress.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Dry the organic phase and purify the product by column chromatography.[3][4]

Functional Group Tolerance in Buchwald-Hartwig Amination:

Modern Buchwald-Hartwig catalyst systems exhibit broad functional group tolerance. However, strongly acidic protons (e.g., in unprotected alcohols or carboxylic acids) can interfere with the reaction.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-120 |

| Pd(OAc)₂ | RuPhos, BrettPhos | K₃PO₄ | Toluene, Dioxane | 80-120 |

This data is representative and based on general Buchwald-Hartwig amination methodologies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring, enhanced by the C2-chloro substituent, facilitates nucleophilic aromatic substitution with strong nucleophiles.

General Experimental Protocol: SNAr with Amines

-

Dissolve the this compound derivative (e.g., amide or ester) (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

-

Add the amine nucleophile (1.5-3.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) if the amine is used as its salt.

-

Heat the reaction mixture to elevated temperatures (e.g., 80-150 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry, and purify the product.[5]

Functional Group Tolerance in SNAr:

SNAr reactions often require forcing conditions (high temperatures) and strong nucleophiles, which can limit functional group compatibility. Functional groups that are sensitive to strong bases or high temperatures may not be tolerated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.

Caption: Key reaction pathways for the functionalization of this compound.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The carboxylic acid moiety can be readily converted to amides and esters under a variety of conditions, with good to excellent functional group tolerance, especially when using modern coupling reagents. The C2-chloro group provides a handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are known for their broad functional group compatibility. Furthermore, the chloro group can undergo nucleophilic aromatic substitution with strong nucleophiles. This guide provides researchers with a foundational understanding of the reactivity and functional group tolerance of this important synthetic intermediate, enabling its effective utilization in the development of new pharmaceuticals and other fine chemicals.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Chloro-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation pathways of 2-Chloro-4-methylthiazole-5-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively published, this document outlines the essential methodologies, experimental protocols, and data interpretation strategies required for a thorough investigation. It covers thermoanalytical techniques, forced degradation study design, advanced analytical methods for degradant identification, and plausible degradation mechanisms. This guide is intended to serve as a practical resource for scientists and researchers involved in the development, formulation, and quality control of pharmaceuticals containing this or structurally related scaffolds.

Introduction

The intrinsic stability of an active pharmaceutical ingredient (API) is a fundamental characteristic that must be thoroughly understood during the drug development process.[1][2] Thermal stability, in particular, dictates manufacturing processes, formulation strategies, recommended storage conditions, and the overall shelf-life of the final drug product. Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[1]

This compound is a substituted thiazole derivative. The thiazole ring is a core component of many pharmacologically active compounds, including antimicrobials and anticancer agents. The presence of a carboxylic acid and a chloro substituent on this heterocyclic scaffold presents unique chemical properties that necessitate a detailed evaluation of its behavior under thermal stress.

This document provides a comprehensive methodological approach for assessing the thermal stability and degradation of this compound. It is structured to guide researchers through the process of designing and executing the necessary studies, from initial thermal analysis to the structural elucidation of potential degradants.

Compound Profile

A foundational step in any stability study is to characterize the physicochemical properties of the molecule. The following table summarizes key properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 40003-48-3 | - |

| Molecular Formula | C₅H₄ClNO₂S | - |

| Molecular Weight | 177.61 g/mol | - |

| Appearance | White to off-white solid (Predicted) | - |

| pKa | 2.5 ± 0.3 (Predicted) | - |

| Melting Point | >150 °C (Predicted) | - |

Thermoanalytical Techniques: TGA and DSC

Initial assessment of thermal stability is typically performed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow into or out of a sample, revealing thermal events like melting, crystallization, and glass transitions.[5][6]

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol:

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.[7]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) from the resulting thermogram, often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC) Protocol:

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.[8]

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the suspected melting point (or below the decomposition onset from TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the differential heat flow. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the melting point (Tm) from the onset or peak of the melting endotherm and the enthalpy of fusion (ΔHfus).

Hypothetical Data Presentation

The data obtained from these analyses would be summarized as follows.

| Parameter | Method | Hypothetical Result | Interpretation |

| Onset of Decomposition (Tonset) | TGA | 215 °C | Indicates the temperature at which significant mass loss begins. |

| Melting Point (Tm) | DSC | 185 °C (Endotherm) | Represents the transition from solid to liquid phase. |

| Enthalpy of Fusion (ΔHfus) | DSC | 28 kJ/mol | The energy required to melt the substance. |

| Decomposition Event | DSC | >220 °C (Exotherm) | An exothermic event following melting, confirming decomposition. |

Forced Degradation: Thermal Stress Studies

Forced degradation studies are conducted to accelerate the degradation of the API to generate its potential degradation products and establish its degradation pathways.[1][2][9] For thermal stability, this involves exposing the API to high temperatures, both with and without humidity. A degradation of 5-20% is generally considered optimal for these studies.[1]

Experimental Workflow

The workflow for a comprehensive thermal stress study involves sample exposure followed by analysis to quantify the remaining API and identify the resulting degradants.

Caption: Experimental workflow for thermal forced degradation studies.

Detailed Protocol for Thermal Stress Study

-

Sample Preparation:

-

Solid State: Place a known amount of this compound in clear glass vials for dry heat studies and in vials loosely capped with a stopper for humidity studies.

-

Solution State: Prepare a solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water) in clear glass vials.

-

Prepare control samples stored at refrigerated conditions (2-8 °C) for comparison.

-

-

Stress Conditions:

-

Place the solid-state samples in a calibrated oven at a temperature significantly above accelerated stability conditions (e.g., 80 °C). Place a separate set of samples in a humidity chamber (e.g., 80 °C / 75% RH).

-

Place the solution-state samples in a calibrated oven or heating block at a suitable temperature (e.g., 80 °C).

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 1, 3, 7, and 14 days). The duration should be adjusted to achieve the target degradation level.

-

Sample Analysis:

-

Cool the samples to room temperature.

-

For solid samples, dissolve them in a suitable diluent to achieve a target concentration. Solution samples may be diluted if necessary.

-

Analyze all samples (stressed and control) by a validated stability-indicating HPLC method.

-

Analytical Characterization of Degradants

A robust analytical method is crucial for separating the parent API from all process-related impurities and degradation products.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for quantifying the API and its degradants.[10][11][12] The method must be "stability-indicating," meaning it can resolve all relevant species from each other.

Generic HPLC Method Protocol:

-

Instrument: HPLC system with a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is a common starting point.

-

Mobile Phase: A gradient elution is typically required to separate compounds with different polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 5% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the API and potential degradants have significant absorbance (e.g., 254 nm or a maximum absorbance wavelength determined from a PDA scan).

-

Injection Volume: 10 µL.

Identification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural identification of degradation products.[13][14] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of the unknown impurities.

Hypothetical HPLC-MS Data Summary:

| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |

| 1 | 5.2 | 134.0 | Degradant 1 (Decarboxylated product) |

| 2 | 8.9 | 144.0 | Degradant 2 (Dechlorinated product) |

| 3 | 12.5 | 178.0 | Parent API |

Plausible Thermal Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under thermal stress. The primary routes would likely involve the most labile functional groups: the carboxylic acid and the chloro substituent.

-

Decarboxylation: The loss of carbon dioxide from a carboxylic acid is a common thermal degradation reaction, particularly for heteroaromatic carboxylic acids.[15][16][17] This would result in the formation of 2-chloro-4-methylthiazole.

-

Dechlorination/Hydrolysis: The chloro group at the 2-position of the thiazole ring can be susceptible to nucleophilic substitution, especially in the presence of water (humidity). This could lead to the formation of 2-hydroxy-4-methylthiazole-5-carboxylic acid.

-

Ring Cleavage: At more extreme temperatures, the thiazole ring itself could fragment, leading to a variety of smaller, more volatile degradation products.

Caption: Plausible thermal degradation pathways for the title compound.

Conclusion

A thorough investigation of the thermal stability and degradation of this compound is essential for its successful development as a pharmaceutical intermediate or API. Although specific published data is scarce, a systematic approach utilizing modern analytical techniques can provide the necessary insights. This guide outlines a robust framework, beginning with fundamental thermoanalytical characterization (TGA/DSC), proceeding through controlled thermal stress studies, and culminating in the separation and identification of degradation products using stability-indicating HPLC and LC-MS. The proposed degradation pathways, including decarboxylation and hydrolysis, provide a logical starting point for structural elucidation efforts. The application of these methodologies will ensure a comprehensive understanding of the molecule's stability profile, directly supporting the development of safe, effective, and stable pharmaceutical products.

References

- 1. pharmasm.com [pharmasm.com]

- 2. rjptonline.org [rjptonline.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. fpe.umd.edu [fpe.umd.edu]

- 6. iitk.ac.in [iitk.ac.in]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijpsr.com [ijpsr.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. research-hub.nrel.gov [research-hub.nrel.gov]

- 17. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

A Technical Guide to the Tautomerism of 2-Chloro-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential tautomeric behavior of 2-Chloro-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Understanding tautomerism is critical as the predominant tautomeric form of a molecule can significantly influence its physicochemical properties, biological activity, and stability. This document outlines the theoretical basis for tautomerism in this molecule and presents a comprehensive suite of experimental and computational protocols for its investigation.

Introduction to Tautomerism in Thiazole Derivatives

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction. This phenomenon is particularly prevalent in heterocyclic chemistry, where the migration of a proton can lead to different electronic arrangements within the molecule. For thiazole derivatives, the specific substituents on the ring dictate the nature and position of the tautomeric equilibrium.[1] The biological activity of such compounds is highly dependent on these structural nuances, making a thorough understanding of their tautomeric behavior a cornerstone of structure-activity relationship (SAR) studies.[1]

This compound possesses several sites for potential proton migration, leading to distinct tautomeric forms. The primary equilibrium is expected to involve the carboxylic acid group and the thiazole ring nitrogen, potentially leading to lactam-lactim or keto-enol type isomerism. The solvent environment can play a crucial role in stabilizing one tautomer over another, thereby shifting the equilibrium.[2]

Potential Tautomeric Forms of this compound

The structure of this compound allows for the existence of several potential tautomers. The most probable equilibrium would involve the migration of the acidic proton from the carboxylic acid group to the ring nitrogen atom, resulting in a zwitterionic or a non-charged lactam-like structure. The principal tautomeric forms are illustrated below.

Caption: Potential tautomeric equilibrium of this compound.

Experimental Protocols for Tautomer Elucidation

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound.

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[3][4] By analyzing chemical shifts, coupling constants, and signal integrations, the relative populations of different tautomers can be determined.[3]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects on the equilibrium.[2][5]

-

¹H NMR Acquisition: Acquire ¹H NMR spectra at a calibrated temperature (e.g., 298 K).[5] Key parameters include a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time, and a sufficient number of scans for a good signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. The chemical shifts of the carbonyl carbon and the thiazole ring carbons are particularly diagnostic of the tautomeric form.[2][7]

-

2D NMR: Perform 2D NMR experiments such as HSQC and HMBC to confirm the assignment of proton and carbon signals to the specific tautomeric structures.

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[3]

Vibrational and electronic spectroscopy can provide complementary information about the functional groups present in each tautomer.

Protocol:

-

FTIR Spectroscopy: Acquire FTIR spectra of the solid sample (using KBr pellet or ATR) and in various solvents. Look for characteristic vibrational bands, such as the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹) and potential C=N stretches or N-H bends in the alternative tautomer.[2]

-

UV-Vis Spectroscopy: Record UV-Vis absorption spectra in solvents of varying polarity. Tautomers with different chromophores will exhibit distinct absorption maxima. Solvatochromic shifts can provide insights into the nature of the electronic transitions and the polarity of the tautomers.

Single-crystal X-ray diffraction provides definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8]

Protocol:

-

Crystal Growth: Grow high-quality single crystals of this compound by slow evaporation from a suitable solvent or solvent mixture.[1]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model. This will unambiguously identify the tautomeric form present in the solid state.[1]

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[9][10]

Protocol:

-

Structure Optimization: Build the 3D structures of all possible tautomers and perform geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[9]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

-

Spectra Simulation: Simulate NMR chemical shifts and IR vibrational frequencies for each tautomer to compare with experimental data and aid in spectral assignment.[9]

Data Presentation

The following tables present hypothetical but realistic data that could be obtained from the experimental and computational investigation of the tautomerism of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers in DMSO-d₆

| Atom Position | Tautomer A (Carboxylic Acid) | Tautomer B (Zwitterion) |

| ¹H NMR | ||

| 4-CH₃ | ~2.5 | ~2.7 |

| Ring N-H | - | ~14.0 (broad) |

| COOH | ~13.0 (broad) | - |

| ¹³C NMR | ||

| 2-C | ~155 | ~150 |

| 4-C | ~148 | ~152 |

| 5-C | ~120 | ~115 |

| 4-CH₃ | ~17 | ~19 |

| C=O | ~165 | ~170 |

Table 2: Hypothetical IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Tautomer A (Carboxylic Acid) | Tautomer B (Zwitterion) |

| O-H stretch (broad) | 3000 - 2500 | - |

| N-H stretch (broad) | - | 3200 - 2800 |

| C=O stretch | ~1710 | ~1680 (asymmetric COO⁻) |

| C=N stretch | ~1620 | ~1640 |

Table 3: Hypothetical Relative Energies from DFT Calculations (kcal/mol)

| Tautomer | Gas Phase (ΔE) | In Water (PCM) (ΔG) |

| Tautomer A | 0.00 | 0.00 |

| Tautomer B | +5.2 | -1.5 |

Visualization of Workflows and Relationships

Caption: Generalized workflow for the investigation of tautomerism.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Acidity and pKa of 2-Chloro-4-methylthiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of 2-Chloro-4-methylthiazole-5-carboxylic acid. In the absence of a directly reported experimental pKa value for this specific compound, this document outlines the key theoretical principles governing its acidity, provides detailed experimental protocols for its determination, and presents a comparative analysis with related molecules. This information is crucial for professionals in drug discovery and development, as the ionization state of a molecule profoundly influences its pharmacokinetic and pharmacodynamic properties.

Theoretical Framework: Factors Influencing Acidity

The acidity of this compound is primarily determined by the dissociation of the carboxylic acid proton to form a carboxylate anion. The stability of this conjugate base is the key determinant of the compound's pKa. Several electronic factors inherent to the molecule's structure contribute to this stability:

-

Inductive Effects: The presence of electronegative atoms can significantly influence the acidity of a carboxylic acid. In this molecule, the chlorine atom at the 2-position and the nitrogen and sulfur atoms within the thiazole ring exert an electron-withdrawing inductive effect (-I). This effect helps to delocalize the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity (lowering the pKa) of the carboxylic acid. The closer the electron-withdrawing group is to the carboxyl group, the stronger its influence.[1][2]

-

Resonance Effects: The thiazole ring itself can participate in resonance, which can delocalize the negative charge of the conjugate base. This delocalization spreads the charge over multiple atoms, leading to a more stable anion and a stronger acid.[3] The aromatic nature of the thiazole ring contributes to this resonance stabilization.

-

Methyl Group Effect: The methyl group at the 4-position is generally considered an electron-donating group (+I effect). This effect can slightly destabilize the carboxylate anion by pushing electron density towards it, which would tend to decrease the acidity (increase the pKa). However, the combined electron-withdrawing effects of the chloro substituent and the thiazole ring are expected to be the dominant factors.

Based on these principles, this compound is anticipated to be a relatively strong organic acid, with a pKa value likely lower than that of benzoic acid (pKa ≈ 4.2). A predicted pKa value for the structurally similar compound, 2-Chloro-5-methylthiazole-4-carboxylic acid, is 2.81 ± 0.32, which supports the expectation of significant acidity.

Quantitative Data

| Compound | pKa | Comments |

| Formic Acid | 3.77 | The simplest carboxylic acid, for baseline comparison.[4] |

| Acetic Acid | 4.74 | The methyl group is electron-donating, decreasing acidity compared to formic acid.[4] |

| Benzoic Acid | 4.2 | The phenyl group has a net electron-donating effect in this context, making it a weaker acid than formic acid.[4] |

| Chloroacetic Acid | 2.86 | The electron-withdrawing chlorine atom significantly increases acidity through the inductive effect.[4] |

| Trichloroacetic Acid | 0.65 | The cumulative inductive effect of three chlorine atoms results in a very strong organic acid.[4] |

| 2-Chlorobutanoic Acid | 2.86 | Demonstrates the strong influence of a chlorine atom on the alpha-carbon.[2] |

| 3-Chlorobutanoic Acid | 4.05 | The inductive effect of the chlorine atom decreases as its distance from the carboxyl group increases.[2] |

| 4-Chlorobutanoic Acid | 4.52 | The inductive effect is further diminished at this distance.[2] |

| 2-Chloro-5-methylthiazole-4-carboxylic acid | 2.81 ± 0.32 (Predicted) | A structurally similar compound with a predicted pKa, suggesting significant acidity for the target molecule. |

Experimental Protocols for pKa Determination

Accurate determination of the pKa value for this compound can be achieved through various established experimental techniques. The two most common and reliable methods are potentiometric titration and NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is incrementally added.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is limited. The final concentration should be in the range of 1-10 mM.[6]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[6]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

-

Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer to ensure the solution is well-mixed.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

-

Titration Procedure:

-

Begin by measuring the initial pH of the analyte solution.

-

Add small, precise volumes of a standardized strong base titrant (e.g., 0.1 M NaOH) to the analyte solution.

-

After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[6]

-

Continue the titration until the pH has passed the equivalence point and a stable, high pH is reached.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[5]

-

Alternatively, the pKa can be determined by calculating the first derivative of the titration curve; the peak of the derivative curve corresponds to the equivalence point.

-

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for pKa determination, particularly for compounds that are sparingly soluble or available in small quantities.[7] The method relies on the change in the chemical shift of specific nuclei (typically ¹H or ¹³C) as the molecule transitions between its protonated and deprotonated states.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

-

Dissolve a constant, known concentration of this compound in each of the buffer solutions. Deuterated solvents (e.g., D₂O) are typically used for ¹H NMR to avoid a large solvent signal.

-

-

NMR Data Acquisition:

-

Acquire the NMR spectrum (e.g., ¹H or ¹³C) for the analyte in each of the buffer solutions.

-

Identify a nucleus whose chemical shift is sensitive to the protonation state of the carboxylic acid. This is often a proton or carbon atom close to the carboxyl group.

-

-

Data Analysis:

-

Plot the observed chemical shift (δ) of the selected nucleus as a function of the pH of the buffer solution.

-

The resulting plot will be a sigmoidal curve.

-

The pKa value corresponds to the pH at the inflection point of this sigmoidal curve.[5]

-